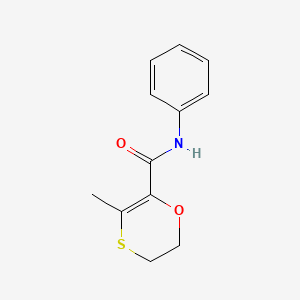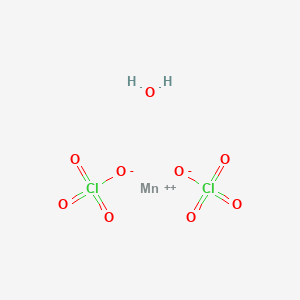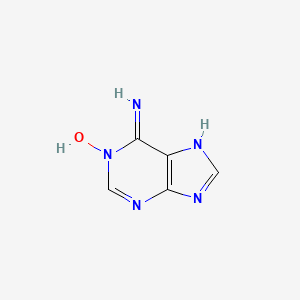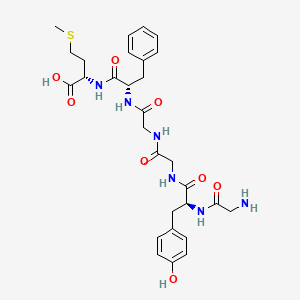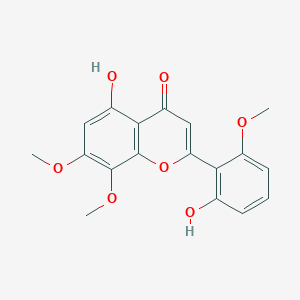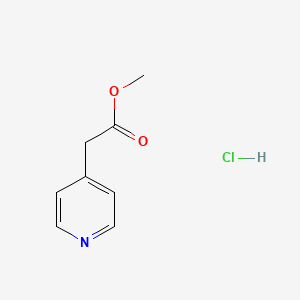![molecular formula C8H15NO B3029625 4-Aminobicyclo[2.2.2]octan-1-ol CAS No. 72948-82-4](/img/structure/B3029625.png)
4-Aminobicyclo[2.2.2]octan-1-ol
Übersicht
Beschreibung
4-Aminobicyclo[2.2.2]octan-1-ol is a bicyclic amine with a unique structure that has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Aminobicyclo[2.2.2]octan-1-ol can be synthesized through a one-pot reaction involving benzylidene acetone and dialkylammonium thiocyanates . The reaction proceeds via the formation of enammonium salts, followed by a Diels-Alder reaction and subsequent cyclization to yield the bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of palladium on charcoal as a catalyst under hydrogen atmosphere .
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminobicyclo[2.2.2]octan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The amino group can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on charcoal is a typical method.
Substitution: Various alkylating agents and acylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as 4-aminobicyclo[2.2.2]octan-2-ones and their substituted analogs .
Wissenschaftliche Forschungsanwendungen
4-Aminobicyclo[2.2.2]octan-1-ol has been extensively researched for its antiprotozoal properties, particularly against organisms causing diseases like East African sleeping sickness and Malaria tropica. It has shown promising activity against Plasmodium falciparum and Trypanosoma b. rhodesiense . Additionally, this compound is used in the development of new pharmaceuticals and as a building block in organic synthesis .
Wirkmechanismus
The mechanism of action of 4-Aminobicyclo[2.2.2]octan-1-ol involves its interaction with specific molecular targets in protozoal organisms. It is believed to interfere with the metabolic pathways of these organisms, leading to their death . The exact molecular targets and pathways are still under investigation, but the compound’s structure-activity relationship suggests its potential as a potent antiprotozoal agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobicyclo[2.2.2]octan-2-ones: These compounds are structurally similar and have been studied for their antiprotozoal activities.
4-Aminobicyclo[2.2.2]octan-2-yl 4-aminobutanoates: These derivatives have shown activity against multiresistant strains of Plasmodium falciparum and Trypanosoma b.
Uniqueness
4-Aminobicyclo[2.2.2]octan-1-ol stands out due to its unique bicyclic structure, which imparts specific biological activities not observed in its analogs. Its ability to undergo various chemical modifications makes it a versatile compound for developing new pharmaceuticals and studying structure-activity relationships .
Eigenschaften
IUPAC Name |
4-aminobicyclo[2.2.2]octan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-7-1-4-8(10,5-2-7)6-3-7/h10H,1-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWRJAXBYGZUQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502563 | |
| Record name | 4-Aminobicyclo[2.2.2]octan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72948-82-4 | |
| Record name | 4-Aminobicyclo[2.2.2]octan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride](/img/structure/B3029542.png)
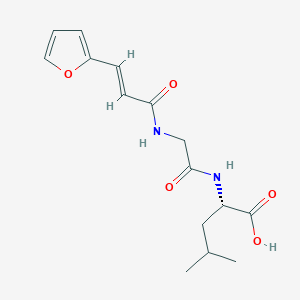

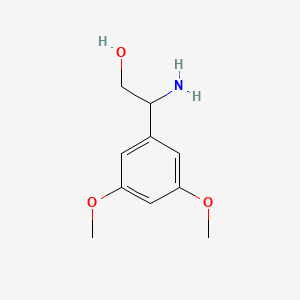
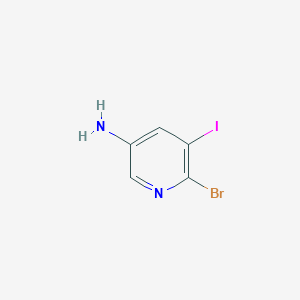
![Imidazo[1,5-A]pyridin-8-amine](/img/structure/B3029552.png)

